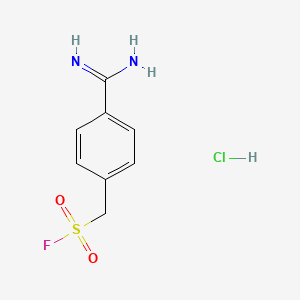
4-Amidinophenylmethanesulfonyl fluoride hydrochloride
Overview
Description
4-Amidinophenylmethanesulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible inhibitor of serine proteases. It has a molecular formula of C8H9FN2O2S · HCl and a molecular weight of 252.69 g/mol . This compound is particularly effective against serine proteases with lysine or arginine substrate specificities .
Mechanism of Action
Target of Action
4-Amidinophenylmethanesulfonyl fluoride hydrochloride, also known as p-APMSF, is a specific, irreversible inhibitor of the class of serine proteases . These proteases have a substrate specificity for the positively charged side chains of lysine or arginine residues . The primary targets of p-APMSF include bovine Factor Xa, human plasmin, and the human complement proteases C1r and C1s .
Mode of Action
p-APMSF operates by irreversibly inhibiting its target proteases . It achieves this by forming a covalent bond with the serine residue in the active site of the protease . This prevents the protease from interacting with its substrates, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of these serine proteases by p-APMSF affects several biochemical pathways. For instance, the inhibition of Factor Xa disrupts the coagulation cascade , which can affect blood clotting . Similarly, the inhibition of plasmin can impact fibrinolysis , the process that breaks down blood clots . The inhibition of C1r and C1s can affect the complement system , which plays a crucial role in immunity .
Pharmacokinetics
It is known that p-apmsf is stable when aliquoted at −20°c . Its half-life is approximately 6 minutes in pH 7.0 buffer systems , indicating that it is relatively short-lived in the body.
Result of Action
The result of p-APMSF’s action is the inhibition of the activity of its target proteases . This can lead to effects such as altered blood clotting, changes in the breakdown of blood clots, and impacts on the immune response .
Action Environment
The action of p-APMSF can be influenced by environmental factors such as temperature and pH . For instance, p-APMSF is stable at −20°C , suggesting that it may be less stable at higher temperatures. Additionally, its half-life is known to be 6 minutes in pH 7.0 buffer systems , indicating that changes in pH could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Amidinophenylmethanesulfonyl fluoride hydrochloride is known for its role as an irreversible inhibitor of serine proteases with substrate specificities for lysine or arginine residues. It specifically inhibits enzymes such as bovine Factor Xa, human plasmin, and the human complement proteases C1r and C1s . The compound interacts with these enzymes by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. This inhibition is crucial for characterizing newly discovered proteases and understanding their functions in various biological processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits trypsin-like proteinases produced by Fusarium culmorum and blocks enzymes such as bovine Factor Xa, human plasmin, and human complement proteases . These interactions influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases can affect the activation of signaling pathways that rely on proteolytic cleavage of precursor proteins, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its specific and irreversible inhibition of serine proteases. The compound binds to the active site serine residue of the target enzyme, forming a covalent bond that permanently inactivates the enzyme . This inhibition prevents the enzyme from catalyzing its substrate, thereby blocking its biological function. The compound’s specificity for lysine or arginine residues ensures that it selectively targets serine proteases with these substrate specificities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and has a half-life of 6 minutes in aqueous buffer solutions at pH 7.0 . Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to inhibit specific proteases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Effective concentrations range from 10 to 100 μM . At these concentrations, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins or enzymes. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of serine proteases affects metabolic flux and metabolite levels by blocking the proteolytic cleavage of precursor proteins . This inhibition can alter the balance of metabolic pathways, leading to changes in the levels of specific metabolites and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to bind to specific proteins, which can affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it exerts its inhibitory effects on serine proteases . The compound’s localization can influence its activity and function, making it a valuable tool for studying protease functions in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amidinophenylmethanesulfonyl fluoride hydrochloride typically involves the reaction of 4-amidinophenylmethanesulfonyl chloride with hydrogen fluoride in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Amidinophenylmethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
4-Amidinophenylmethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Biochemistry: It is used to study the inhibition of serine proteases, which are enzymes involved in various biological processes.
Chemistry: It serves as a reagent in the synthesis of other chemical compounds and in the study of reaction mechanisms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar properties but different substrate specificities.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A compound with similar inhibitory effects on serine proteases.
Uniqueness
4-Amidinophenylmethanesulfonyl fluoride hydrochloride is unique due to its high specificity for serine proteases with lysine or arginine substrate specificities. This makes it particularly useful in studies involving these enzymes .
Properties
IUPAC Name |
(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLRHIUKOJXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585071 | |
| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74938-88-8 | |
| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 727369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APMSF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of p-Amidinophenylmethanesulfonyl fluoride hydrochloride (p-APMSF)?
A1: p-APMSF is a specific, irreversible inhibitor of serine proteases, particularly those with a substrate specificity for positively charged amino acid side chains like lysine and arginine []. It acts as a suicide inhibitor by binding to the active site serine residue, forming a stable sulfonyl enzyme derivative and irreversibly inactivating the protease [].
Q2: Can you elaborate on the structural features of p-APMSF that contribute to its inhibitory activity?
A3: p-APMSF's structure comprises a sulfonyl fluoride group (SO2F) attached to a phenyl ring, which is further substituted with an amidine group at the para position []. This unique combination contributes to its specificity. The sulfonyl fluoride acts as the reactive group, forming a covalent bond with the active site serine residue. The amidine group likely interacts with the substrate binding site, contributing to the selectivity towards trypsin-like serine proteases with a preference for positively charged residues [].
Q3: Has p-APMSF been explored for improving drug delivery?
A4: While not directly used for drug delivery, p-APMSF plays a crucial role in understanding pulmonary absorption. Research on pulmonary absorption of recombinant human granulocyte colony-stimulating factor (rhG-CSF) found that protease degradation is a limiting factor []. The study showed that co-administering p-APMSF with rhG-CSF significantly increased plasma rhG-CSF concentration, suggesting its potential in enhancing drug absorption by inhibiting protease activity [].
Q4: What is the role of p-APMSF in understanding cell signaling pathways?
A5: p-APMSF has been instrumental in elucidating the role of coagulation factor XI (FXIa) in vascular smooth muscle cells []. The study showed that FXIa induces intracellular calcium signaling, a process abolished by pre-treatment with p-APMSF. This finding indicates that FXIa's proteolytic activity is crucial for this signaling pathway, suggesting a potential link between coagulation and vascular function [].
Q5: How does p-APMSF contribute to studying the role of epidermal growth factor receptor (EGFR) in cell proliferation?
A6: Research on airway epithelial cells showed that a trypsin-like serine protease (ATSP) stimulates cell proliferation through EGFR activation []. This effect was inhibited by pre-treating cells with p-APMSF, confirming that ATSP's proteolytic activity is essential for EGFR activation and subsequent cell proliferation [].
Q6: Can p-APMSF help identify the type of proteases involved in specific biological processes?
A7: Yes, p-APMSF can help distinguish between different protease families. For instance, in studying post-mortem tenderization of fish muscle, p-APMSF partially suppressed the process, indicating the involvement of serine proteases alongside metalloproteinases []. This selective inhibition helps pinpoint the specific protease types involved in complex biological events.
Q7: What is the role of p-APMSF in understanding fungal pathogenesis?
A8: Studying the trypsin-like protease produced by the fungus Fusarium culmorum revealed its potential role in fungal pathogenicity on grains []. The protease was strongly inhibited by p-APMSF, confirming its classification as a trypsin-like serine protease and highlighting the importance of this enzyme class in the fungus's ability to degrade grain proteins and potentially contribute to disease development [].
Q8: How has p-APMSF been employed in understanding egg activation processes?
A9: Research on egg activation in the black tiger shrimp (Penaeus monodon) used p-APMSF to investigate the role of proteases in this process []. The study found that p-APMSF effectively inhibited egg activation, suggesting the involvement of serine proteases, likely trypsin-like enzymes, in this crucial step of shrimp reproduction [].
Q9: Can p-APMSF differentiate between closely related serine proteases?
A10: While p-APMSF effectively targets trypsin-like serine proteases, research suggests subtle differences in the binding sites of these enzymes []. For instance, p-APMSF showed a different inhibition profile compared to p-nitrophenyl (p-amidinophenyl)methanesulfonate, indicating variations in the active site interactions even within a family of closely related proteases [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


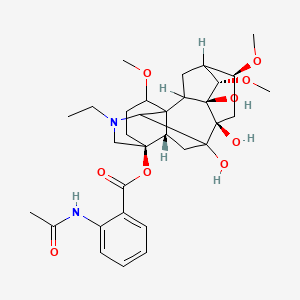

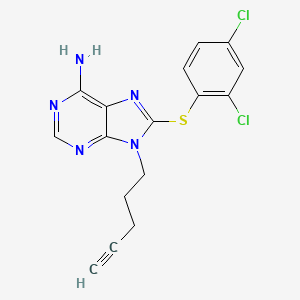
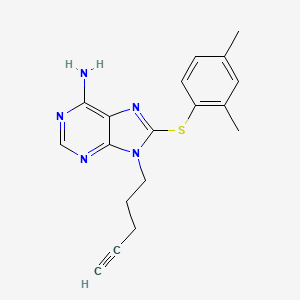


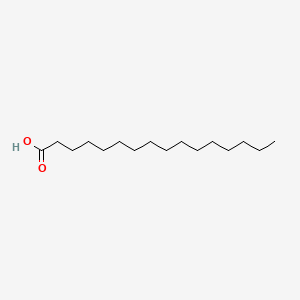
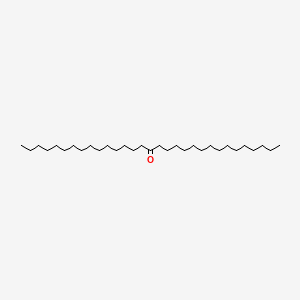
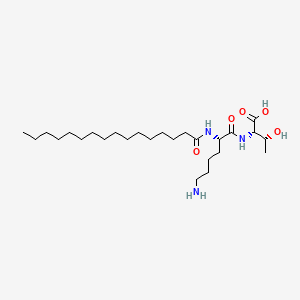
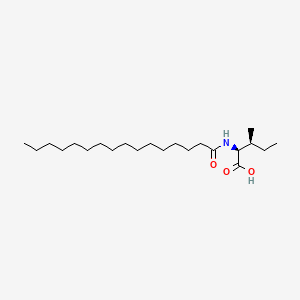
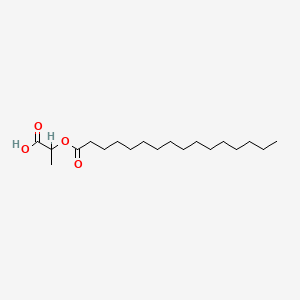

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)

